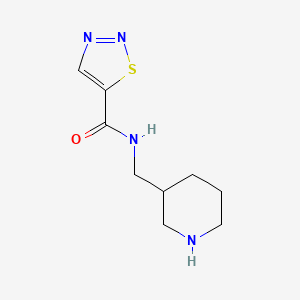![molecular formula C15H19FN2O B7589233 5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile, commonly known as FHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a synthetic compound that belongs to the class of benzonitrile derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of FHMA is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways. FHMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Moreover, FHMA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
FHMA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. FHMA has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Moreover, FHMA has been found to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. FHMA has also been shown to reduce the production of nitric oxide, a signaling molecule that is involved in inflammation and immunity.
実験室実験の利点と制限
One of the main advantages of using FHMA in lab experiments is its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. Moreover, FHMA has been found to have low toxicity, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of using FHMA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on FHMA. One potential direction is the development of FHMA-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of FHMA, which can provide insights into its biological activities. Moreover, the synthesis of FHMA analogs with improved solubility and potency can lead to the development of more effective drugs. Finally, the investigation of the pharmacokinetics and pharmacodynamics of FHMA can provide valuable information for the development of a potential drug candidate.
Conclusion:
In conclusion, FHMA is a synthetic compound with diverse biological activities that has gained significant attention in the scientific community. Its potential applications in medical research, including anticancer, anti-inflammatory, and antiviral activities, make it a promising candidate for drug development. The synthesis of FHMA, its mechanism of action, and its biochemical and physiological effects have been studied extensively. Future research on FHMA can lead to the development of more effective drugs for the treatment of various diseases.
合成法
The synthesis of FHMA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-fluoroaniline with cycloheptanone to form 4-chloro-2-fluoro-N-(cycloheptyl)aniline. This intermediate is then reacted with sodium cyanoborohydride and formaldehyde to yield FHMA. The overall yield of the synthesis is around 25%.
科学的研究の応用
FHMA has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. FHMA has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, FHMA has been found to exhibit antiviral activity against influenza A virus and herpes simplex virus type 1.
特性
IUPAC Name |
5-fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-5-6-14(12(9-13)10-17)18-11-15(19)7-3-1-2-4-8-15/h5-6,9,18-19H,1-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXTZURLXYJODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC2=C(C=C(C=C2)F)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)

![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)